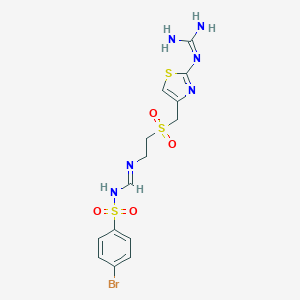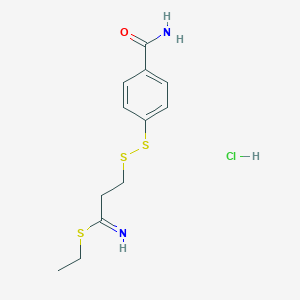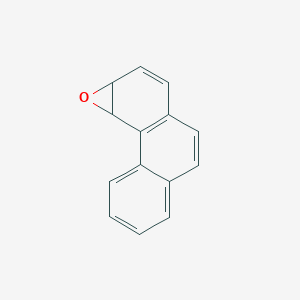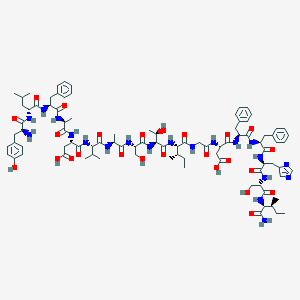
Deltorphin, leu(2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deltorphin, leu(2)- is a peptide that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a member of the opioid family and has been found to have a high affinity for delta opioid receptors. In
Mécanisme D'action
The mechanism of action of deltorphin, leu(2)- is complex and involves the activation of delta opioid receptors. When deltorphin, leu(2)- binds to these receptors, it triggers a cascade of events that ultimately leads to the modulation of pain perception, mood, and reward. The exact mechanism of action of deltorphin, leu(2)- is still being studied, and further research is needed to fully understand its effects.
Effets Biochimiques Et Physiologiques
Deltorphin, leu(2)- has been found to have a variety of biochemical and physiological effects. Studies have shown that this peptide can modulate pain perception, reduce anxiety and depression-like behaviors, and inhibit the development of drug addiction. Deltorphin, leu(2)- has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Deltorphin, leu(2)- has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for delta opioid receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes. However, deltorphin, leu(2)- has several limitations, including its complex synthesis method and its potential to interact with other receptors and molecules in the body.
Orientations Futures
There are several future directions for research on deltorphin, leu(2)-. One area of focus is the development of new synthetic methods that can produce this peptide more efficiently and cost-effectively. Another area of research is the investigation of the potential therapeutic applications of deltorphin, leu(2)- in the treatment of pain, addiction, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of deltorphin, leu(2)- and its effects on the body.
Conclusion:
In conclusion, deltorphin, leu(2)- is a peptide that has significant potential for scientific research. Its high affinity for delta opioid receptors makes it a useful tool for investigating the role of these receptors in various physiological processes. While there are limitations to its use, further research on deltorphin, leu(2)- could lead to new insights into the treatment of pain, addiction, and other diseases.
Méthodes De Synthèse
The synthesis of deltorphin, leu(2)- is a complex process that involves the use of solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of deltorphin, leu(2)- requires the use of specialized equipment and reagents, and it is typically carried out by experienced chemists.
Applications De Recherche Scientifique
Deltorphin, leu(2)- has been extensively studied for its potential applications in scientific research. This peptide has been found to have a high affinity for delta opioid receptors, which are involved in the regulation of pain, mood, and reward. Deltorphin, leu(2)- has been used in a variety of studies to investigate the role of delta opioid receptors in various physiological processes, including pain perception, addiction, and depression.
Propriétés
Numéro CAS |
154722-68-6 |
|---|---|
Nom du produit |
Deltorphin, leu(2)- |
Formule moléculaire |
C91H128N20O25 |
Poids moléculaire |
1902.1 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H128N20O25/c1-12-48(7)73(76(93)121)109-87(132)68(44-113)107-84(129)64(38-57-41-94-45-96-57)105-83(128)63(37-55-27-21-16-22-28-55)103-82(127)62(36-54-25-19-15-20-26-54)104-85(130)65(39-70(117)118)99-69(116)42-95-89(134)74(49(8)13-2)110-91(136)75(52(11)114)111-88(133)67(43-112)106-78(123)51(10)98-90(135)72(47(5)6)108-86(131)66(40-71(119)120)100-77(122)50(9)97-80(125)61(35-53-23-17-14-18-24-53)102-81(126)60(33-46(3)4)101-79(124)59(92)34-56-29-31-58(115)32-30-56/h14-32,41,45-52,57,59-68,72-75,112-115H,12-13,33-40,42-44,92H2,1-11H3,(H2,93,121)(H,95,134)(H,97,125)(H,98,135)(H,99,116)(H,100,122)(H,101,124)(H,102,126)(H,103,127)(H,104,130)(H,105,128)(H,106,123)(H,107,129)(H,108,131)(H,109,132)(H,110,136)(H,111,133)(H,117,118)(H,119,120)/t48-,49-,50-,51-,52+,57?,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-,75-/m0/s1 |
Clé InChI |
FDLBMNIMNPXYLL-ZPHIGNHYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
SMILES canonique |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
Séquence |
YLFADVASTIGDFFXSI |
Synonymes |
2-Leu-deltorphin deltorphin, D-leucyl(2)- deltorphin, Leu(2)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




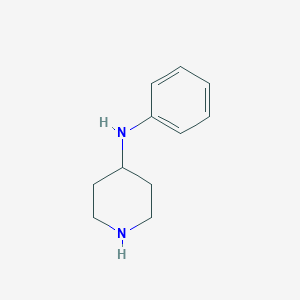
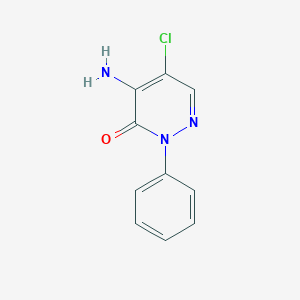
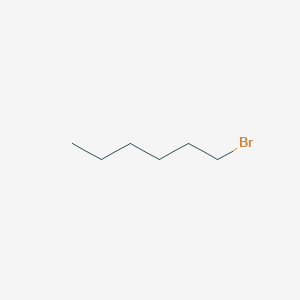

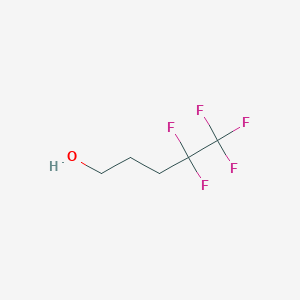
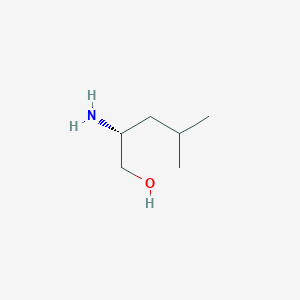
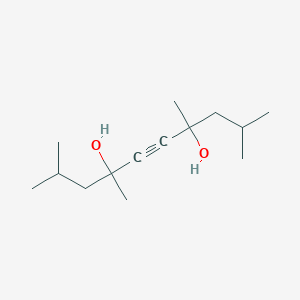
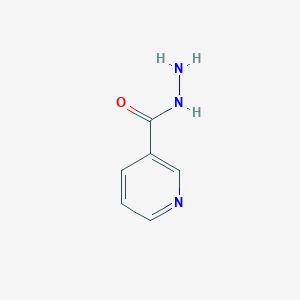
![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)
![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)
